molecular formula C22H19N5O4S B11249532 6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11249532
M. Wt: 449.5 g/mol
InChI Key: NTJTXYZSYOGZAD-UHFFFAOYSA-N
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Description

6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione involves multiple steps. One common method includes the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 2-(4-methoxyphenyl)-2-oxoethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyrimidine-2,4(1H,3H)-dione under specific conditions to yield the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its neuroprotective and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating neurodegenerative diseases and inflammation.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .

Comparison with Similar Compounds

Similar compounds include other triazole-pyrimidine hybrids, such as:

  • 4-phenyl-4H-1,2,4-triazole-3-thiol
  • Pyrimidine-2,4(1H,3H)-dione derivatives
  • Pyrazolo[3,4-d]pyrimidine derivatives

What sets 6-((5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione apart is its unique combination of triazole and pyrimidine rings, which contributes to its potent biological activities .

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

6-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C22H19N5O4S/c1-31-17-9-7-14(8-10-17)18(28)13-32-22-26-25-19(27(22)16-5-3-2-4-6-16)11-15-12-20(29)24-21(30)23-15/h2-10,12H,11,13H2,1H3,(H2,23,24,29,30)

InChI Key

NTJTXYZSYOGZAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4

Origin of Product

United States

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